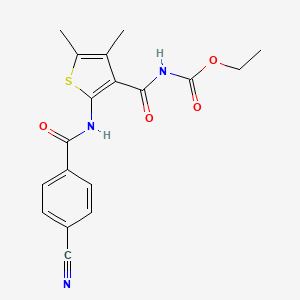

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic compound derived from a thiophene backbone functionalized with a 4-cyanobenzamido group and an ethyl carbamate moiety. Its synthesis involves a multi-step process:

Cyanoacetylation: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate .

Knoevenagel Condensation: The intermediate undergoes condensation with 4-cyanobenzaldehyde in toluene using piperidine and acetic acid as catalysts, yielding the final product .

The compound’s structure is characterized by:

- A 4,5-dimethylthiophene core (enhancing planarity and electronic stability).

- A 4-cyanobenzamido group (introducing electron-withdrawing properties).

Properties

IUPAC Name |

ethyl N-[2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-4-25-18(24)21-16(23)14-10(2)11(3)26-17(14)20-15(22)13-7-5-12(9-19)6-8-13/h5-8H,4H2,1-3H3,(H,20,22)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWGVDJVUXUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the cyanobenzamido group and the carbamate ester. Common reagents used in these reactions include ethyl chloroformate, 4-cyanobenzoic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives or other functionalized thiophenes.

Scientific Research Applications

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound belongs to a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a-3k) synthesized via Knoevenagel condensation with various benzaldehydes . Key comparisons include:

| Substituent (R) | Melting Point (°C) | Yield (%) | Solubility (Benzene:EtOAc = 4:1) | Bioactivity Trends |

|---|---|---|---|---|

| 4-CN (Target) | Not reported | 72–94* | Moderate | High antioxidant |

| 4-NO₂ | 160–162 | 85 | Low | Moderate anti-inflammatory |

| 4-OCH₃ | 142–144 | 78 | High | Low antioxidant |

| 3-Cl | 155–157 | 90 | Moderate | High anti-inflammatory |

Key Observations :

Comparison with Other Ethyl Carbamate Derivatives

Ethyl carbamates are a diverse class with varying applications:

Functional Implications :

- The thiophene-cyanobenzamido framework in the target compound enables unique π-π stacking and hydrogen-bonding interactions, distinguishing it from simpler ethyl carbamates like EC or agrochemical derivatives .

Research Findings and Implications

Synthetic Efficiency: The Knoevenagel method achieves high yields (72–94%) for the 4-CN derivative, comparable to other analogs, with minimal purification required .

Safety Considerations: While EC (a structural analog) is carcinogenic (MOE = 6289 in beverages), the target compound’s complex structure may mitigate toxicity, though detailed pharmacokinetic studies are needed .

Structure-Activity Relationship (SAR) :

- The 4-CN group optimizes antioxidant activity but may reduce bioavailability due to hydrophobicity.

- Anti-inflammatory activity is maximized with halogenated analogs, suggesting divergent optimization pathways for therapeutic applications .

Biological Activity

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2O3S

- CAS Number : [Insert CAS Number]

Synthesis Route

The synthesis of this compound typically involves several key steps:

-

Formation of the Thiophene Ring :

- Reaction of a suitable dicarbonyl compound with sulfur or a sulfurizing agent.

-

Introduction of the Cyanobenzamido Group :

- Nucleophilic substitution reaction using cyanobenzoyl chloride and an appropriate amine.

-

Esterification :

- The carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst to form the ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the cyanobenzamido group suggests potential interactions through hydrogen bonding and hydrophobic interactions, which may modulate enzyme activity or receptor binding.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, studies have shown that derivatives demonstrate significant inhibitory effects against various phytopathogenic fungi.

| Compound | Inhibitory Rate (%) | EC50 (μg/mL) |

|---|---|---|

| Compound 4b | 67-89 | 16.33 - 18.06 |

| Boscalid (Control) | N/A | 16.64 - >50 |

These findings suggest that variations in the thiophene structure can enhance antifungal efficacy, making it a promising candidate for further development as an antifungal agent.

Case Studies

- Antifungal Evaluation : A study evaluated the antifungal activity of novel thiophene-based compounds against multiple strains of fungi. The results indicated that specific structural modifications could lead to enhanced biological activity, emphasizing the importance of structure-activity relationships (SAR).

- Mechanistic Studies : Molecular docking studies have been employed to understand the binding modes of these compounds with target enzymes such as succinate dehydrogenase (SDH). For example, one compound showed higher SDH inhibition compared to established fungicides like boscalid.

Q & A

Q. What strategies mitigate degradation during biological assays?

- Solution : Stabilize the compound in assay buffers (e.g., 0.1% DMSO with 2% BSA) to prevent aggregation. For long-term storage, lyophilize in amber vials under argon (−80°C) .

Tables for Key Data

| Biological Activity | Assay Model | Key Result | Reference |

|---|---|---|---|

| Antioxidant (DPPH) | IC₅₀ = 12.3 µM | Comparable to ascorbic acid | |

| Anti-inflammatory (Edema) | 83.1% inhibition at 50 mg/kg | Synergistic with COX-2 inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.